![molecular formula C17H21N3O4 B15106087 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15106087.png)
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Synthetic Reactions and Functional Group Transformations
The synthesis of this compound involves multi-step reactions, with critical transformations documented in indole-2-carboxamide research :
Key Reaction Pathways
Reaction Step | Conditions/Reagents | Outcome/Intermediate |
---|---|---|
Indole Core Formation | Friedel-Crafts acylation with AlCl₃ | 3-Acyl-5-chloroindole-2-carboxylate |
C3 Alkylation | Triethylsilane reduction | C3-alkylated indole-2-carboxylate |
Ester Hydrolysis | NaOH in aqueous solution | Indole-2-carboxylic acid intermediate |
Amide Coupling | BOP/DIPEA in DMF | Final carboxamide product |
For N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide , the cyclopropylcarbonyl side chain is introduced via acylation of ethylenediamine derivatives, followed by coupling to the indole-2-carboxylic acid intermediate .
Functional Group Reactivity
-
Cyclopropylcarbonyl Group : Undergoes nucleophilic substitution under acidic conditions (e.g., with amines or alcohols) .
-
Methoxy Groups : Resistant to basic hydrolysis but susceptible to demethylation under strong Lewis acids (e.g., BBr₃) .
-
Carboxamide : Participates in hydrogen bonding and hydrolyzes to carboxylic acid under prolonged acidic/alkaline conditions .
Stability Under Biochemical Conditions
Studies on related indole-2-carboxamides reveal insights into this compound’s behavior:
Hydrolytic Stability
Condition | Stability Profile | Degradation Pathway |
---|---|---|
pH 7.4 (37°C) | Stable for >24 hours | Minimal hydrolysis |
pH 1.2 (gastric) | Partial carboxamide hydrolysis | Forms indole-2-carboxylic acid |
pH 10.0 | Rapid demethylation of methoxy groups | Generates hydroxylated byproducts |
Data adapted from metabolic stability assays on structurally similar compounds .
Catalytic and Enzymatic Interactions
The carboxamide group facilitates interactions with biological targets:
Enzyme Inhibition Mechanisms
Enzyme Target | Interaction Type | Kinetic Parameter (Kₐ/Kᵢ) |
---|---|---|
CB1 Receptor | Allosteric modulation | α = 6.80–17.60 |
MNK Kinase | Competitive inhibition | IC₅₀ = 0.5–2.0 µM |
-
Allosteric Cooperativity : The indole ring enhances binding affinity (K_B = 217–2,408 nM), while C3 substituents modulate cooperativity factors (α) .
-
Methoxy Group Role : 4,7-Dimethoxy substitution reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
Comparative Reactivity with Analogues
Select data from indole-2-carboxamide derivatives highlight structural influences:
Compound Modification | Reaction Rate (vs. Parent Compound) | Notes |
---|---|---|
C3 Pentyl Substitution | 1.8× faster amide hydrolysis | Increased steric bulk destabilizes |
4,6-Dimethyl Indole | 0.5× slower demethylation | Electron-donating groups stabilize |
Cyclopropane Ring Opening | pH-dependent (t₁/₂ = 3–12 hrs) | Forms linear alkylamine derivatives |
Scientific Research Applications
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as anti-cancer and anti-microbial activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
LSD: A well-known psychoactive compound with an indole structure.
Uniqueness
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H21N3O4/c1-23-13-5-6-14(24-2)15-11(13)9-12(20-15)17(22)19-8-7-18-16(21)10-3-4-10/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
DYWBAUVRSYRKFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CC3 |
Origin of Product |
United States |
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